3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide
Description
3-(Benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a benzyloxy group at the 3-position of the benzene ring and a 4-(piperidin-1-yl)phenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
3-phenylmethoxy-N-(4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(26-22-12-14-23(15-13-22)27-16-5-2-6-17-27)21-10-7-11-24(18-21)29-19-20-8-3-1-4-9-20/h1,3-4,7-15,18H,2,5-6,16-17,19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRCLAZHTHJDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Benzyloxybenzene: This involves the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions.
Amidation Reaction: The benzyloxybenzene is then reacted with 4-(piperidin-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and piperidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound’s benzamide core is shared with several derivatives, but substituent variations significantly influence properties and activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Therapeutic Potential and Target Relevance
- BACE-1 Inhibition: ’s aminothiazole-benzamide derivatives are BACE-1 inhibitors, suggesting the target compound could be explored for Alzheimer’s disease if structural alignment permits .
- Kinase and GPCR Targets : Piperidine-containing benzamides (e.g., ) are common in kinase inhibitors (e.g., PI3K, mTOR) due to their ability to occupy hydrophobic pockets and hydrogen-bond with catalytic residues .
Biological Activity
3-(Benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyloxy group and a piperidine moiety attached to a benzamide core. This structural arrangement is significant as it influences the compound's interaction with biological targets.
The biological activity of 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring is known to enhance binding affinity to various targets, including:
- Enzymes : It may inhibit specific proteolytic enzymes involved in disease progression.
- Receptors : The compound can modulate receptor activity, potentially influencing signaling pathways critical in cancer and neurodegenerative diseases.
Antiparasitic Activity
Research has shown that related compounds with similar structural features exhibit potent antiparasitic activity. For instance, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides demonstrated significant efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The most potent analogs had an EC50 value as low as 0.001 μM, indicating strong antiparasitic properties .
Anticancer Potential
The compound's structural similarities with known anticancer agents suggest potential activity against various cancer cell lines. For example, derivatives of benzamides have been investigated for their ability to inhibit RET kinase, which is implicated in several cancers .
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide:
- Antiparasitic Screening : A library of benzyloxyphenyl benzamides was screened for activity against T. brucei. Compounds showed significant selectivity over mammalian cells, with a selectivity index exceeding 30-fold .
- Kinase Inhibition : In vitro assays indicated that certain benzamide derivatives effectively inhibited RET kinase activity, leading to reduced cell proliferation in cancer models .
- Pharmacokinetic Properties : Studies on related compounds have shown favorable pharmacokinetic profiles, including good oral bioavailability and brain permeability, essential for treating central nervous system infections or tumors .
Table 1: Biological Activity of Related Benzamide Derivatives
| Compound | Target | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 73 | T. brucei | 0.001 | >30 |
| I-8 | RET Kinase | Moderate | High |
| EDV33 | ADAMTS7 | 9.0 ± 1.0 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
